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3-Bromonaphthalene-1-sulfonamide

Cat. No.: B13523438
M. Wt: 286.15 g/mol
InChI Key: NUAVINNNRWFAKT-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry and its Relevance in Modern Research

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry and has been integral to the development of a wide array of therapeutic agents. wikipedia.org Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, the sulfonamide scaffold has been a subject of intense research. This has led to the creation of drugs with diverse pharmacological activities, including diuretics, hypoglycemics, anti-inflammatory agents, and treatments for glaucoma. wikipedia.org

The versatility of sulfonamides stems from their ability to act as structural mimics of p-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid. Beyond their antimicrobial applications, sulfonamide derivatives are now being investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. chemicalbook.com The ongoing research in this field highlights the enduring importance of the sulfonamide functional group in the design and discovery of new bioactive molecules.

Significance of the Naphthalene (B1677914) Scaffold in Organic and Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, is another privileged scaffold in the realm of organic and medicinal chemistry. synchem.dewikipedia.org Its rigid, planar structure and extended π-electron system provide a unique platform for the development of a wide range of biologically active compounds. wikipedia.org The naphthalene moiety is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance across various disease areas, including cancer, infectious diseases, and neurological disorders. synchem.de

The versatility of the naphthalene core allows for structural modifications that can fine-tune the pharmacological properties of a molecule. wikipedia.org Naphthalene derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. ucl.ac.uk This wide range of applications underscores the significance of the naphthalene scaffold as a fundamental building block in modern drug discovery. ucl.ac.uk

Contextualization of 3-Bromonaphthalene-1-sulfonamide (B6176104) within Sulfonamide and Naphthalene Derivatives Research

This compound is a molecule that uniquely combines the key features of both sulfonamides and naphthalenes. It is a derivative of naphthalene, with a sulfonamide group at the 1-position and a bromine atom at the 3-position of the naphthalene ring. The presence of the sulfonamide group introduces the potential for the biological activities associated with this functional class, while the bromonaphthalene core provides a rigid and tunable scaffold.

The bromine substituent on the naphthalene ring is of particular interest as it can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecules. The specific substitution pattern of this compound distinguishes it from other isomers and derivatives, and its properties and reactivity are a direct consequence of the interplay between the electron-withdrawing sulfonamide group and the halogen substituent on the aromatic system.

Scope and Objectives of Research on this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the objectives for investigating this compound can be inferred from the broader context of research on related molecules. A primary objective would be to synthesize and characterize the compound to understand its fundamental chemical and physical properties.

Further research would likely focus on exploring its potential as a building block in organic synthesis. The reactivity of the sulfonyl chloride precursor and the potential for functionalization at the bromine position make it a versatile intermediate for creating a library of novel compounds. A significant area of investigation would be the screening of this compound and its derivatives for biological activity, given the established therapeutic potential of both sulfonamides and naphthalene-based compounds. nih.govnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈BrNO₂S
Molecular Weight 286.15 g/mol
IUPAC Name This compound
Physical State Solid (predicted)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2S B13523438 3-Bromonaphthalene-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

3-bromonaphthalene-1-sulfonamide

InChI

InChI=1S/C10H8BrNO2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

NUAVINNNRWFAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromonaphthalene 1 Sulfonamide and Its Precursors

Strategies for Introducing the Sulfonyl Chloride Moiety

Oxidative Halogenation Techniques for Naphthalene (B1677914) Derivatives

Oxidative halogenation offers an alternative approach to introducing halogen atoms onto an aromatic ring without using elemental halogens directly. These methods can sometimes provide better selectivity and proceed under milder conditions.

For naphthalene derivatives, direct bromination can be achieved using reagents like dibromoisocyanuric acid (DBI) in oleum, which has been used for the halogenation of naphthalene dianhydride. Another advanced technique involves biomimetic catalysis. For example, a manganese-based complex that mimics the action of chloroperoxidase enzymes has been shown to catalyze the halogenation of naphthalene's C-H bonds. In these reactions, a halide salt provides the halogen, which is activated by the metal complex to perform the electrophilic substitution. While these methods are powerful for general halogenation, achieving the specific 3-bromo substitution on a pre-sulfonated naphthalene would still face challenges of regioselectivity.

Approaches for Bromination of Naphthalene Scaffolds

Direct bromination of naphthalene typically results in substitution at the more reactive α-positions (C1, C4, C5, C8). cardiff.ac.ukdocbrown.infochegg.com The formation of 3-bromonaphthalene derivatives, therefore, often necessitates indirect methods or the use of specifically substituted starting materials.

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of naphthalene is a significant challenge in synthetic organic chemistry. researchgate.net Direct electrophilic bromination of unsubstituted naphthalene with bromine, often in the presence of a catalyst like iron(III) bromide, predominantly yields 1-bromonaphthalene. docbrown.infochegg.com Further bromination tends to produce dibromo-derivatives such as 1,4- and 1,5-dibromonaphthalene. cardiff.ac.ukmdpi.com The use of different catalysts and reaction conditions can influence the ratio of these products. For instance, using an acidic amorphous silica-alumina catalyst can favor the formation of 1,4-dibromonaphthalene, while a calcined KSF clay catalyst can yield a mixture rich in the 1,5-isomer. mdpi.com

For the synthesis of the 3-bromo substitution pattern, a common and effective strategy involves a Sandmeyer-type reaction starting from an appropriately substituted aminonaphthalene. This approach offers high regioselectivity. The synthesis of the precursor, 3-bromonaphthalene-1-sulfonic acid, can be achieved by starting with 3-aminonaphthalene-1-sulfonic acid. synchem.de The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures. Subsequently, the diazonium group is replaced by bromine using a bromine source like potassium bromide.

Another method to obtain a 1,3-disubstituted naphthalene is through the photobromination of naphthalene to form α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by dehydrobromination to yield 1,3-dibromonaphthalene. rsc.org

Table 1: Comparison of Regioselective Bromination Strategies for Naphthalene

MethodReagentsMajor Product(s)Key Features
Direct Electrophilic BrominationNaphthalene, Br₂, FeBr₃1-BromonaphthaleneSimple, but not selective for the 3-position. docbrown.infochegg.com
Catalytic DibrominationNaphthalene, Br₂, Solid Acid Catalysts1,4- and 1,5-DibromonaphthaleneProduct ratio can be tuned by catalyst choice. mdpi.com
Sandmeyer Reaction3-Aminonaphthalene-1-sulfonic acid, NaNO₂, H⁺, KBr3-Bromonaphthalene-1-sulfonic acidHigh regioselectivity for the 3-bromo isomer.
Photobromination/DehydrobrominationNaphthalene, Br₂, light, then base1,3-DibromonaphthaleneProvides access to the 1,3-disubstitution pattern. rsc.org

Utilizing Protecting and Activating Groups in Bromination Reactions

Protecting and activating groups play a crucial role in directing the regioselectivity of electrophilic substitution reactions on aromatic rings. organic-chemistry.orgyoutube.com In the context of naphthalene chemistry, a sulfonyl group (SO₃H) can be employed as a reversible protecting group. masterorganicchemistry.com This strategy involves first sulfonating the naphthalene ring, which typically occurs at the para position to an existing activating group. This blocks the position, forcing subsequent electrophilic attack, such as bromination, to occur at an ortho position. masterorganicchemistry.com The sulfonyl group can then be removed by heating with strong acid. masterorganicchemistry.com

Amine groups are strong activating groups but can be problematic in electrophilic reactions. Converting an amine to an amide reduces its reactivity and can be used as a protecting group strategy. youtube.com In the synthesis of 3-bromonaphthalene derivatives, the strategic placement of an amino group is key to the Sandmeyer reaction, where it serves as a precursor to the diazonium group that is ultimately replaced by bromine.

Control of Multi-Bromination

Controlling the extent of bromination on the naphthalene scaffold is essential to avoid the formation of undesired polybrominated products. cardiff.ac.uk The reaction of naphthalene with increasing molar equivalents of bromine leads to the formation of di-, tri-, and tetrabromonaphthalenes. cardiff.ac.uk For instance, reacting naphthalene with three mole equivalents of bromine can yield 1,4,6-tribromonaphthalene. cardiff.ac.uk

To limit multi-bromination and achieve selective synthesis of a specific isomer, several factors can be controlled:

Stoichiometry: Careful control of the amount of the brominating agent is critical.

Reaction Time: Shorter reaction times can favor the formation of mono- or di-substituted products, as prolonged reaction can lead to equilibration and the formation of thermodynamically more stable isomers or further bromination. cardiff.ac.ukmdpi.com

Catalyst: The choice of catalyst can influence the rate and selectivity of the reaction. mdpi.com

Starting Material: Using a pre-functionalized naphthalene derivative, such as an aminonaphthalene sulfonic acid, allows for highly selective introduction of a single bromine atom at a specific position via the Sandmeyer reaction, thus avoiding issues with controlling direct multi-bromination.

Conversion of 3-Bromonaphthalene-1-sulfonyl Chloride to 3-Bromonaphthalene-1-sulfonamide (B6176104)

The final step in the synthesis of the target compound is the conversion of the sulfonyl chloride to a sulfonamide. This is a well-established and efficient transformation in organic synthesis. nih.gov

Nucleophilic Reactivity at the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile. fiveable.memdpi.com The sulfur atom is electron-deficient due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This makes the sulfur atom susceptible to nucleophilic attack. fiveable.me The chloride ion is an excellent leaving group, which further facilitates nucleophilic substitution reactions at the sulfonyl center. fiveable.memdpi.com This inherent reactivity allows sulfonyl chlorides to react readily with a wide range of nucleophiles under relatively mild conditions to form stable sulfonamides, sulfonate esters, and other derivatives. nih.govfiveable.me

Reaction with Amine Nucleophiles

The reaction between a sulfonyl chloride and an amine is a classic method for the formation of a sulfonamide. nih.govnih.gov This reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is typically followed by the elimination of a molecule of hydrogen chloride, which is often neutralized by the addition of a base, such as triethylamine (B128534) or pyridine, or by using an excess of the amine nucleophile. nih.govyoutube.com

The conversion of 3-bromonaphthalene-1-sulfonyl chloride to this compound is achieved by reacting it with an ammonia (B1221849) source or a primary or secondary amine. For the synthesis of the primary sulfonamide, aqueous or gaseous ammonia or an ammonium (B1175870) salt can be used as the nucleophile. The reaction is generally high-yielding and proceeds readily due to the high electrophilicity of the sulfonyl chloride group. nih.govfiveable.me

Emerging Synthetic Technologies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry. These reactions excel at forming carbon-carbon and carbon-heteroatom bonds with high efficiency and under mild conditions, making them invaluable for synthesizing complex aromatic compounds. For naphthalene sulfonamides, these methods provide powerful tools for modifying the aromatic core or for the direct construction of the sulfonamide linkage.

A key application involves the functionalization of a bromo-naphthalene precursor, which is central to the structure of this compound. Research into novel human CC chemokine receptor 8 (CCR8) antagonists has utilized a variety of palladium-catalyzed cross-coupling reactions on a bromo-naphthalene sulfonamide scaffold to generate a diverse library of derivatives. This approach allows for the systematic modification of the naphthalene ring system to explore structure-activity relationships.

Beyond modifying the naphthalene core, palladium catalysis is instrumental in forming the aryl-sulfonamide bond itself. One strategy involves the palladium-catalyzed reaction of arylboronic acids with a sulfur dioxide source, followed by reaction with an amine. This method circumvents the often harsh conditions required for traditional sulfonyl chloride preparation. The process is generally tolerant of various functional groups, including halides and esters.

Another innovative one-pot approach utilizes palladium catalysis to convert aryl bromides into sulfonyl fluorides, which are stable and versatile precursors to sulfonamides. This reaction proceeds by coupling the aryl bromide with a sulfur dioxide surrogate (DABSO) to form a sulfinate intermediate, which is

Chemical Reactivity and Reaction Mechanisms of 3 Bromonaphthalene 1 Sulfonamide Derivatives

Reactivity Profile of the Sulfonamide Functional Group

The sulfonamide group (R-SO₂NR'R") is a cornerstone of many pharmaceuticals and a versatile functional group in organic synthesis. wikipedia.orgnih.gov Its reactivity is centered around the electrophilic sulfur atom and the acidic proton on the nitrogen (in primary and secondary sulfonamides).

Formation of Sulfonamide, Sulfonate Ester, and Sulfonyl Thiol Bonds

The synthesis of sulfonamides, sulfonate esters, and sulfonyl thiols typically involves the reaction of a sulfonyl chloride with an appropriate nucleophile. wikipedia.orgeurjchem.com

Sulfonamide Bond Formation: The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct. youtube.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Sulfonate Ester Bond Formation: Similarly, sulfonate esters are synthesized by reacting a sulfonyl chloride with an alcohol. youtube.com This reaction, known as sulfonylation, is also typically performed in the presence of a base. eurjchem.comyoutube.com The mechanism involves the alcohol acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com

Sulfonyl Thiol Bond Formation: The synthesis of sulfonyl thiols can be achieved through the oxidative functionalization of thiols. nih.gov One method involves the reaction of thiols with an oxidizing agent and a source of the sulfonyl group. Another approach involves the in-situ generation of a sulfonyl chloride from a disulfide or thiol, which then reacts with a thiol to form the sulfonyl thiol.

ProductNucleophileGeneral Reaction
SulfonamideAmine (R'₂NH)RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org
Sulfonate EsterAlcohol (R'OH)RSO₂Cl + R'OH → RSO₂OR' + HCl
Sulfonyl ThiolThiol (R'SH)RSO₂Cl + R'SH → RSO₂SR' + HCl

Mechanistic Pathways of Nucleophilic Attack on the Sulfur Atom

The sulfur atom in the sulfonamide group is electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the nitrogen atom. This makes it susceptible to attack by nucleophiles. The mechanism of nucleophilic substitution at the sulfur atom can proceed through different pathways depending on the reaction conditions and the nature of the nucleophile. iupac.org

One proposed mechanism involves the formation of a trigonal-bipyramidal intermediate. iupac.orgresearchgate.net The nucleophile attacks the sulfur atom, leading to a five-coordinate sulfur species. The leaving group then departs, resulting in the substitution product. The stereochemistry of this process can vary, with both inversion and retention of configuration being observed. researchgate.net

In some cases, particularly with strong nucleophiles and in protic media, the reaction can proceed through a mechanism that is second order in the nucleophile. iupac.org This suggests a more complex pathway possibly involving the formation of a dianionic intermediate. iupac.org

Transformations Involving the Bromine Substituent

The bromine atom on the naphthalene (B1677914) ring of 3-Bromonaphthalene-1-sulfonamide (B6176104) is a key functional group that opens up a wide array of synthetic possibilities, most notably through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com In the case of this compound, the bromine atom serves as the halide component.

The general catalytic cycle of the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

The Suzuki coupling of bromo-naphthalenes has been shown to be an effective method for the synthesis of various substituted naphthalenes. researchgate.net For instance, 2-bromonaphthalene (B93597) has been successfully coupled with cyclopropylboron compounds. researchgate.net

Role of Bromine in Expanding Synthetic Utility

The presence of the bromine atom significantly enhances the synthetic utility of this compound. It acts as a handle for introducing a wide variety of substituents onto the naphthalene ring through various cross-coupling reactions, including not only Suzuki but also other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the construction of complex molecular architectures and the diversification of the core structure for applications in materials science and medicinal chemistry.

Furthermore, the bromine atom can be involved in other transformations such as lithiation-substitution sequences, providing another avenue for functionalization. researchgate.net

Reactions of the Naphthalene Ring System

The naphthalene ring system is an electron-rich aromatic system and undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). libretexts.org The position of substitution on the naphthalene ring is influenced by both electronic and steric factors.

Naphthalene typically undergoes electrophilic substitution, such as nitration and halogenation, primarily at the C1 (α) position. libretexts.orgnumberanalytics.comcutm.ac.in This preference is due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.orgcutm.ac.in However, the substitution pattern can be influenced by the reaction conditions. For example, the sulfonation of naphthalene can yield either the 1- or 2-sulfonic acid depending on the temperature. libretexts.org

The presence of substituents on the naphthalene ring directs further substitution. Electron-donating groups generally direct incoming electrophiles to the same ring, while electron-withdrawing groups direct them to the other ring. cutm.ac.in In this compound, the sulfonamide group is an electron-withdrawing and deactivating group, while the bromine atom is also deactivating but ortho-, para-directing. The interplay of these two substituents will influence the regioselectivity of further electrophilic substitution reactions on the naphthalene ring.

Reaction TypeReagentsTypical Product(s)
NitrationHNO₃, H₂SO₄1-Nitronaphthalene and 2-Nitronaphthalene numberanalytics.com
HalogenationBr₂, FeBr₃1-Bromonaphthalene docbrown.info
SulfonationFuming H₂SO₄Naphthalene-1-sulfonic acid or Naphthalene-2-sulfonic acid libretexts.org
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-Acylnaphthalene or 2-Acylnaphthalene libretexts.org

Electrophilic Aromatic Substitutions on Sulfonamide-Substituted Naphthalenes

The orientation of electrophilic substitution on naphthalene is complex, with the 1-position generally being the most reactive. This preference is due to the greater stability of the carbocation intermediate formed during 1-substitution, which can delocalize the positive charge over two positions while retaining a complete aromatic ring. In contrast, the intermediate for 2-substitution has only one such resonance structure.

The presence of substituents on the naphthalene ring further influences the regioselectivity of electrophilic aromatic substitution. Activating groups, such as amino or hydroxyl groups, increase the electron density of the ring they are attached to, making that ring more susceptible to oxidation and electrophilic attack. Conversely, deactivating groups, like the nitro group, decrease the electron density, directing electrophilic attack to the other ring.

In the context of sulfonamide-substituted naphthalenes, the sulfonamide group (-SO₂NHR) is generally considered a deactivating group due to the electron-withdrawing nature of the sulfonyl group. This deactivation would be expected to influence the position of subsequent electrophilic attacks on the naphthalene ring system.

Research into the synthesis of various sulfonamide derivatives bearing a naphthalene moiety has provided insights into their reactivity. For instance, the condensation of 3,4,5-trimethoxyaniline (B125895) with naphthalene-1-sulfonyl chloride is a key step in the synthesis of certain biologically active compounds. nih.gov This reaction proceeds via nucleophilic attack of the aniline (B41778) nitrogen on the sulfonyl chloride, leading to the formation of the sulfonamide bond. Subsequent reactions, such as alkylation, can be carried out on the sulfonamide nitrogen. nih.gov

The conditions of the reaction can also play a crucial role in determining the outcome of electrophilic substitutions on naphthalene derivatives. For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature. Similarly, Friedel-Crafts acylation can produce different major products depending on the solvent used. libretexts.org

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalene

ReactionReagent(s)ConditionsMajor Product(s)
NitrationHNO₃/H₂SO₄-1-Nitronaphthalene
HalogenationBr₂ or Cl₂FeBr₃ or AlCl₃1-Bromonaphthalene or 1-Chloronaphthalene
SulfonationH₂SO₄Low TemperatureNaphthalene-1-sulfonic acid
SulfonationH₂SO₄High TemperatureNaphthalene-2-sulfonic acid
Friedel-Crafts AcylationAcyl chloride/AlCl₃CS₂ (solvent)1-Acylnaphthalene
Friedel-Crafts AcylationAcyl chloride/AlCl₃Nitrobenzene (solvent)2-Acylnaphthalene

Comparative Reactivity Studies with Other Naphthalene Derivatives

The reactivity of substituted naphthalenes can be compared by studying their reaction rates under specific conditions. For instance, the reactivity of various mono-substituted naphthalenes towards peroxy-acid treatment has been investigated. researchgate.net Such studies provide valuable data for understanding how different substituents affect the susceptibility of the naphthalene ring to chemical transformation.

In the case of this compound, both the bromo and the sulfonamide groups are deactivating. The bromo group is an ortho-, para-directing deactivator, while the sulfonamide group is a meta-directing deactivator in benzene systems. On a naphthalene ring, the interplay of these two groups, along with the inherent reactivity of the different positions of the naphthalene nucleus, would determine the outcome of further substitutions. The 1- and 8-positions (alpha positions) are generally the most reactive in unsubstituted naphthalene.

Interactive Data Table: Comparison of Reactivity in Naphthalene Derivatives

CompoundReactionObservation
NaphthaleneElectrophilic Aromatic SubstitutionMore reactive than benzene; 1-position is generally the most reactive. libretexts.orgwordpress.com
2-MethoxynaphthaleneFriedel-Crafts AcylationProduct distribution between 3- and 6-acetyl derivatives is sensitive to solvent. stackexchange.com
NaphthaleneSulfonationProduct isomerism is temperature-dependent. libretexts.org
Substituted NaphthalenesPeroxy-acid treatmentReactivity is influenced by the nature of the substituent. researchgate.net

Derivatization and Analog Design for Specific Research Applications

Structural Modification of the Sulfonamide Nitrogen

The sulfonamide nitrogen atom is a primary site for structural modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological activity. Common modifications include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen can be achieved through various synthetic methods. A prevalent approach involves the reaction of the parent sulfonamide with an appropriate alcohol in the presence of a catalyst. For instance, manganese-catalyzed N-alkylation using benzylic and primary aliphatic alcohols has been shown to be an efficient method for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides. acs.org This "borrowing hydrogen" approach proceeds in excellent yields and demonstrates good functional group tolerance. acs.org Another strategy employs the use of trichloroacetimidates as alkylating agents, which react with sulfonamides in refluxing toluene. organic-chemistry.org

N-Arylation: The formation of an N-aryl bond on the sulfonamide moiety can significantly influence the compound's conformational preferences and electronic properties. Transition-metal-free N-arylation has been achieved by reacting sulfonamides with o-silylaryl triflates in the presence of cesium fluoride, offering a mild and efficient route to N-arylated products. nih.govnih.gov This method is compatible with various functional groups. nih.govnih.gov Furthermore, copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide a chemoselective means for the N-arylation of aminobenzene sulfonamides using arylboron nucleophiles. rsc.org Palladium-catalyzed methods have also been developed for the N-arylation of sulfonamides with aryl bromides and chlorides, which is particularly relevant for avoiding potentially genotoxic impurities that can arise from other synthetic routes. acs.org

Table 1: Examples of N-Alkylation and N-Arylation Reactions of Sulfonamides
Starting SulfonamideReagentCatalyst/ConditionsProductYield (%)Reference
Naphthalene-1-sulfonamide (B86908)Benzyl alcoholMn(I) PNP pincer precatalystN-Benzylnaphthalene-1-sulfonamide84 acs.org
p-ToluenesulfonamideSubstituted benzylic alcoholsMn(I) PNP pincer precatalystMono-N-alkylated sulfonamides84 (average) acs.org
Primary sulfonamidesTrichloroacetimidatesRefluxing tolueneN-Alkyl sulfonamides- organic-chemistry.org
Alkanesulfonamideso-Silylaryl triflatesCsFN-Arylated sulfonamidesHigh nih.govnih.gov
Arenesulfonamideso-Silylaryl triflatesCsFN-Arylated sulfonamidesHigh nih.govnih.gov
MethanesulfonamideAryl bromides/chloridesPd catalystN-Aryl methanesulfonamidesHigh acs.org

Modifications on the Naphthalene (B1677914) Ring System

The naphthalene ring of 3-bromonaphthalene-1-sulfonamide (B6176104) presents multiple opportunities for modification, primarily through reactions at the bromine-substituted position and the other available carbon atoms. The presence of the bromine atom is particularly advantageous as it serves as a handle for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic scaffolds. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the bromo-naphthalene core with organoboronic acids or their derivatives to introduce new aryl or alkyl substituents. organic-chemistry.orglibretexts.org This reaction is known to be effective on bromo-naphthalene precursors and has been utilized in the synthesis of diverse compound libraries. nih.govresearchgate.net The Sonogashira reaction is another valuable palladium-catalyzed transformation that enables the introduction of alkynyl groups by coupling the aryl bromide with a terminal alkyne. nih.gov This modification can be used to extend the molecular framework and introduce rigidity.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to replace the bromine atom with various primary and secondary amines, providing access to a wide range of N-substituted aminonaphthalene derivatives. acs.orgacs.org Microwave-assisted conditions have been shown to significantly accelerate these reactions and improve yields, particularly for challenging substrates. acs.orgacs.orgnih.govfigshare.com

Table 2: Palladium-Catalyzed Modifications of Bromonaphthalene Scaffolds
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Suzuki-Miyaura CouplingBromo-naphthalene precursorOrganoboronic acidPalladium catalystAryl/alkyl-substituted naphthalene nih.govresearchgate.net
Sonogashira CouplingBrominated dihydro tetraazapentaceneAlkynesPalladium catalystAlkynyl-substituted tetraazapentacene nih.gov
Buchwald-Hartwig Amination1-BromonaphthalenesPrimary/secondary aminesPd catalyst, PPFA or BINAP ligand1-Aminonaphthalenes acs.orgacs.org

Introduction of Additional Functional Groups for Enhanced Research Utility

To expand the research applications of this compound analogs, the introduction of additional functional groups is often desirable. These functional groups can serve as reporters (e.g., fluorophores), reactive handles for bioconjugation, or can modulate the compound's pharmacokinetic properties.

The introduction of alkynyl groups, as mentioned previously through the Sonogashira reaction, provides a versatile handle for further functionalization via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile attachment of a wide variety of molecules, including biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or polyethylene (B3416737) glycol (PEG) chains to improve solubility. nih.gov

Direct C-H functionalization is an increasingly important strategy for introducing new functional groups onto aromatic rings without the need for pre-functionalization. acs.org For example, iridium-catalyzed C-H alkynylation can introduce an alkyne moiety at a specific position on the naphthalene ring, which can then be further transformed into other functional groups like indoles or triazoles. acs.org Such methods offer a powerful way to build molecular complexity and create diverse libraries of compounds for screening. acs.org

The incorporation of fluorescent moieties is another key strategy. The 5-(dimethylamino)naphthalene-1-sulfonamide (dansylamide) is a well-known fluorescent probe that binds to the active site of human carbonic anhydrase II. nih.gov The synthesis of analogs incorporating such fluorophores can enable the development of probes for studying protein-ligand interactions and for use in fluorescence-based assays. nih.govsemanticscholar.orgnih.gov

Synthesis of Fluorinated this compound Analogs

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov Consequently, the synthesis of fluorinated analogs of this compound is a logical step in the design of new research tools and potential therapeutic agents.

Fluorination can be achieved at various positions on the naphthalene ring or on substituents attached to the sulfonamide nitrogen. The synthesis of perfluoroalkyl sulfonamides, for example, can be accomplished by reacting perfluoroalkanesulfonyl fluorides with amines. nih.govvu.nl N-substituted perfluoroalkyl sulfonamides have also been described in the patent literature. google.com These highly fluorinated chains can impart unique properties to the molecule, including increased lipophilicity and resistance to oxidative metabolism.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within 3-Bromonaphthalene-1-sulfonamide (B6176104) by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups—sulfonamide, aromatic naphthalene (B1677914) ring, and carbon-bromine bond—exhibit characteristic absorption bands.

The sulfonamide group (-SO₂NH₂) is identified by several distinct vibrations. The N-H stretching of the primary amine appears as two bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The S=O (sulfonyl) group produces strong, characteristic asymmetric and symmetric stretching bands, typically located around 1350 cm⁻¹ and 1150 cm⁻¹, respectively .

The disubstituted naphthalene ring presents absorptions typical for aromatic compounds. C-H stretching vibrations on the aromatic ring are expected just above 3000 cm⁻¹. C=C in-ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations below 900 cm⁻¹ can offer clues about the substitution pattern on the naphthalene ring. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint region" of the spectrum, usually between 700 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Sulfonamide (N-H) Asymmetric & Symmetric Stretch 3400–3200 Medium-Weak
Aromatic (C-H) Stretch 3100–3000 Medium-Weak
Sulfonyl (S=O) Asymmetric Stretch ~1350 Strong
Sulfonyl (S=O) Symmetric Stretch ~1150 Strong
Aromatic (C=C) In-ring Stretch 1600–1400 Medium-Weak
Carbon-Bromine (C-Br) Stretch 700–500 Medium-Strong

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the six protons on the naphthalene ring and the two protons of the sulfonamide amine would be observed. The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current rsc.orgucl.ac.uk. The exact chemical shifts and splitting patterns are dictated by the electronic effects of the bromo and sulfonamide substituents and the coupling between adjacent protons. The proton at the C2 position, being ortho to both the strongly electron-withdrawing sulfonamide group and the bromine atom, is expected to be the most downfield. The protons on the unsubstituted ring (C5, C6, C7, C8) will show complex splitting patterns based on their ortho, meta, and para relationships. The two protons of the sulfonamide (-NH₂) group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but is often found between δ 5.0 and 6.0 ppm for primary sulfonamides .

The proton-decoupled ¹³C NMR spectrum of this compound would display ten distinct signals, one for each carbon atom in the naphthalene skeleton. The chemical shifts are influenced by the attached substituents. The two carbons directly bonded to the electron-withdrawing sulfonamide (C1) and bromo (C3) groups are expected to have their resonances significantly shifted. The C1 carbon, attached to the sulfonamide, would likely appear in the δ 135-145 ppm range. The C3 carbon, bearing the bromine atom, would be shifted to approximately δ 120-130 ppm. The remaining eight carbon signals will appear in the typical aromatic region of δ 120-140 ppm rsc.orgnih.gov. The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC, which correlate carbon atoms with their attached protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - 135–145
C2 8.0–8.5 125–135
C3 - 120–130
C4 7.8–8.2 128–138
C5 7.5–7.9 124–130
C6 7.4–7.8 124–130
C7 7.4–7.8 124–130
C8 7.9–8.3 126–132
C9 (bridgehead) - 130–135
C10 (bridgehead) - 132–138
SO₂NH₂ 5.0–6.0 -

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₈BrNO₂S), the calculated molecular weight is approximately 286.1 g/mol cymitquimica.com. A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (m/z), known as the M and M+2 peaks miamioh.edu.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 mass units) or the entire SO₂NH₂ group (80 mass units) nih.gov. Cleavage of the C-S bond would lead to a bromonaphthalene fragment ion. The subsequent fragmentation of the bromonaphthalene cation would likely involve the loss of the bromine atom or HBr, leading to characteristic naphthalene-based fragment ions, such as at m/z 127 nih.gov.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (for ⁷⁹Br) m/z Value (for ⁸¹Br) Identity of Fragment
285 287 [M]⁺ (Molecular Ion)
205 207 [M - SO₂]⁺
126 - [C₁₀H₆]⁺
79 81 [Br]⁺

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Determining the co-crystal structure of a ligand bound to its protein target is a cornerstone of structure-based drug design. It reveals the precise binding mode, orientation, and key intermolecular interactions responsible for biological activity. Although no co-crystal structure of this compound with a protein target has been publicly reported, studies on analogous naphthalene sulfonamide inhibitors provide a model for its potential binding interactions nih.gov.

In a hypothetical protein binding pocket, the planar naphthalene ring would likely engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The sulfonamide group is critical for directed interactions; its oxygen atoms can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors, forming specific contacts with the protein backbone or side chains nih.gov. The bromine atom at the 3-position can participate in halogen bonding—an interaction where the electropositive region on the halogen interacts with a nucleophilic partner like a carbonyl oxygen—or it can occupy a hydrophobic sub-pocket, contributing to binding affinity and selectivity.

Analysis of Ligand-Induced Conformational Changes in Biological Targets

The investigation of ligand-induced conformational changes is crucial for understanding the mechanism of action of enzymes, receptors, and other functional proteins. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various fluorescence-based methods are employed to map these structural rearrangements. The selection of a specific ligand for such studies is critical and is often based on its known interaction with the target, its intrinsic spectroscopic properties, or its potential to be labeled with a reporter group.

General studies on sulfonamides have demonstrated their capacity to bind to proteins, often at allosteric or active sites, and in some cases, induce conformational changes. For instance, research on other sulfonamide derivatives has shown interactions with proteins like serum albumin and myoglobin, leading to alterations in the protein's secondary and tertiary structures. These studies often employ techniques like circular dichroism and fluorescence spectroscopy to monitor changes in protein conformation upon ligand binding. However, specific findings related to this compound are not available.

Without specific research, any discussion on the use of this compound in this context would be purely speculative. The potential of its naphthalene moiety to act as an intrinsic fluorescent probe or the influence of the bromo- and sulfonamide- groups on its binding affinity and specificity are areas that could be explored in future research.

Advanced Research Applications of 3 Bromonaphthalene 1 Sulfonamide Derivatives

Application in Organic Synthesis as a Versatile Building Block

The inherent chemical functionalities of 3-bromonaphthalene-1-sulfonamide (B6176104) derivatives make them attractive intermediates in synthetic organic chemistry. The sulfonamide group is a key pharmacophore in a wide range of biologically active compounds, while the bromo-substituted naphthalene (B1677914) core provides a platform for introducing further molecular complexity. researchgate.netnih.govfrontiersrj.com

The this compound framework is a versatile precursor for constructing larger, more intricate organic molecules. The bromine atom on the naphthalene ring can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the attachment of diverse aryl, alkyl, or amino groups. organic-chemistry.orgwikipedia.org Concurrently, the sulfonamide moiety can be modified, for instance, through N-alkylation, to further elaborate the molecular structure. organic-chemistry.org This dual reactivity enables chemists to build complex, multi-functionalized molecules from a relatively simple starting material. The naphthalene core itself is a feature in various complex compounds, including some with potent biological activities like tubulin polymerization inhibition. nih.gov The ability to functionalize both the aromatic ring and the sulfonamide group provides a strategic advantage in the synthesis of novel chemical entities for materials science and drug discovery. acs.org

The sulfonamide functional group is a component found in various agrochemicals. frontiersrj.com The development of new agrochemicals is a continuous process aimed at creating more selective and environmentally benign products to protect crops from pests and weeds. researchgate.net The synthesis of novel chemical structures is central to this research. researchgate.net The functional groups present in this compound allow for its use in creating diverse derivatives through reactions like C-H amination, which has been applied in the late-stage functionalization of existing agrochemicals. acs.org While specific examples detailing the use of this compound as a direct intermediate in the large-scale synthesis of commercial agrochemicals are not prominent, its chemical properties position it as a potential building block for the discovery of new herbicidal or pesticidal compounds.

Research in Enzyme Inhibition and Modulation

Derivatives based on the naphthalene-1-sulfonamide (B86908) scaffold have been extensively investigated as potent and selective inhibitors of key enzymes involved in human diseases, demonstrating their therapeutic potential.

Fatty Acid Binding Protein 4 (FABP4) has emerged as a significant therapeutic target for metabolic disorders like type 2 diabetes and atherosclerosis, as well as inflammatory diseases. nih.govnih.gov This intracellular lipid-binding protein is highly expressed in adipocytes and macrophages. nih.govnih.gov Naphthalene-1-sulfonamide derivatives have been identified as a promising class of FABP4 inhibitors. nih.govepa.gov The inhibition of FABP4 is seen as a promising strategy for treating these conditions, and selective inhibitors like BMS309403 have been shown to alleviate kidney inflammation and fibrosis in preclinical models. nih.govnih.govnih.gov

A significant challenge in targeting FABP4 is achieving selectivity over other highly similar FABP family members, particularly FABP3, whose inhibition can raise cardiac safety concerns. nih.gov Researchers have successfully employed structure-based design strategies to develop highly selective FABP4 inhibitors starting from a naphthalene-1-sulfonamide core. nih.govnih.gov By analyzing the X-ray crystal structures of FABP4, scientists identified subtle differences in the ligand-binding pockets of FABP4 compared to FABP3. nih.gov This structural information guided the rational design of new derivatives where specific substituents were introduced onto the naphthalene ring to occupy two sub-pockets that are distinct in FABP4. nih.gov One remarkable success of this strategy was the introduction of a single methyl group, which led to a compound (C3) that perfectly occupied these sub-pockets, dramatically enhancing selectivity for FABP4. nih.gov

The efficacy of the structure-based design approach has been validated through rigorous in vitro binding and selectivity assays. These studies typically measure the half-maximal inhibitory concentration (IC₅₀) of the compounds against FABP4 and other FABP isoforms. The data clearly demonstrates how targeted chemical modifications can translate into significant gains in potency and selectivity. For instance, the introduction of a methyl group to a parent naphthalene-sulfonamide inhibitor resulted in compound C3, which maintained a strong nanomolar binding affinity for FABP4 while exhibiting an impressive 601-fold increase in selectivity over FABP3. nih.gov Starting from a selective FABP4 inhibitor, structural modifications were also used to design potent dual FABP4/FABP5 inhibitors, which are expected to have synergistic therapeutic effects. nih.gov

Table 1: In Vitro Binding and Selectivity of Naphthalene-Sulfonamide Based FABP4 Inhibitors

Compound ID Modification from Parent Scaffold FABP4 IC₅₀ (nM) FABP3 IC₅₀ (nM) Selectivity (FABP3/FABP4) Reference
8 Parent Naphthalene-Sulfonamide 48 2900 60 nih.gov
C3 Methyl group addition 31 18640 601 nih.gov
A16 Phenyl group modification 18 3600 200 nih.gov
B8 Biphenyl group modification 17 2500 147 nih.gov

This table is generated based on data reported in the cited literature and is for illustrative purposes.

These findings underscore the utility of rational, structure-based design in developing potent and highly selective enzyme inhibitors from the this compound chemical class for potential therapeutic applications. nih.gov

Inhibitors of Fatty Acid Binding Protein 4 (FABP4)

Molecular Interactions and Binding Pocket Analysis

The efficacy of naphthalene-1-sulfonamide derivatives as inhibitors often relies on their specific molecular interactions within the binding pockets of their target proteins. For instance, in the context of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for diabetes and atherosclerosis, the binding mode of these inhibitors has been elucidated through X-ray crystallography and isothermal titration calorimetry. nih.gov These studies revealed a crucial network of ordered water molecules within the FABP4 binding pocket that contributes to the high affinity of these compounds. nih.gov

Homology modeling, based on the crystal structures of related receptors like CCR5, has been instrumental in predicting the binding modes of naphthalene sulfonamide derivatives and explaining their structure-activity relationships, especially for G-protein coupled receptors where experimental structures were historically lacking. tandfonline.com For example, in the case of CCR8 antagonists, homology models helped rationalize the observed activities of various derivatives. nih.gov Similarly, molecular docking studies have been employed to understand the interactions of sulfonamide derivatives with enzymes like carbonic anhydrase II, identifying key binding affinities. researchgate.net

The analysis of these interactions often reveals the importance of specific structural features. For example, in CXCR4 antagonists, a 3D-QSAR model highlighted that a hydrophobic interaction field between the methyl groups of an imidazothiazole ring system and a six-membered ring is a key determinant for binding to the minor binding pocket of the receptor. acs.org

Modulators of G-Protein Coupled Receptors (GPCRs), e.g., CCR8 Antagonists

Naphthalene sulfonamide derivatives have been identified as a significant chemotype for the development of antagonists for the human CC chemokine receptor 8 (CCR8), a GPCR implicated in inflammatory disorders and, more recently, in the tumor microenvironment. tandfonline.comnih.gov

The journey towards potent CCR8 antagonists began with a high-throughput screening (HTS) hit, which featured a naphthalene sulfonamide skeleton. tandfonline.com This initial finding prompted an extensive medicinal chemistry program to optimize the scaffold. tandfonline.com Through these efforts, researchers were able to develop derivatives with significantly improved affinity and selectivity for CCR8. tandfonline.comacs.org The isosterism concept was also applied to a known naphthalene sulfonamide with CCR8 antagonistic properties, leading to the discovery of novel antagonists with IC₅₀ values in the nanomolar range in both CCL1 competition binding and CCR8 calcium mobilization assays. nih.gov

Notably, some naphthalene sulfonamides were found to act as potent inverse agonists, a property attributed to the constitutive activity of CCR8. tandfonline.com These derivatives were capable of inhibiting CCL1-induced activation of CCR8, although they were generally more potent as inverse agonists than as antagonists. tandfonline.com

Extensive structure-activity relationship (SAR) studies have been conducted to refine the naphthalene sulfonamide scaffold. tandfonline.comnih.gov These investigations have led to the identification of optimized derivatives with Ki values as low as 1.6 nM in CCR8 binding assays. tandfonline.com The SAR campaigns focused on enhancing potency while also addressing pharmacokinetic properties. tandfonline.com A key success of these efforts was the development of derivatives with high selectivity (over 300-fold) against other GPCRs, including other chemokine receptors. tandfonline.com Furthermore, these optimized compounds showed no significant inhibition of P450 isozymes or hERG binding. tandfonline.com The SAR of this series was further explored through various palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor, generating a diverse library of compounds that displayed CCR8 antagonistic properties with IC₅₀ values in the 0.2–10 µM range. researchgate.net

Compound Type Target Activity (IC₅₀/Ki) Key Findings
Naphthalene Sulfonamide DerivativesCCR8Ki = 1.6 nM (optimized lead)High potency and selectivity; inverse agonist activity observed. tandfonline.com
Isosteric Naphthalene Amide/SulfonamideCCR8nM rangeApplication of isosterism led to novel potent antagonists. nih.gov
Palladium-Catalyzed Cross-Coupled DerivativesCCR80.2 – 10 µMExpansion of SAR through a diverse library. researchgate.net

Inhibition of Other Enzyme Systems

Beyond their role as GPCR modulators, derivatives of this compound and related sulfonamides have demonstrated inhibitory activity against a range of other enzyme systems.

The design of sulfonamide-based enzyme inhibitors often leverages the inherent properties of the sulfonamide group to interact with the enzyme's active site. For many enzyme targets, the design strategy involves creating hybrid molecules that combine the sulfonamide moiety with other pharmacophores known to interact with the target enzyme. nih.gov

For instance, in the development of tubulin polymerization inhibitors, a new series of sulfonamide derivatives bearing a naphthalene moiety was synthesized. nih.gov The design incorporated the trimethoxyphenyl group, a known pharmacophore for tubulin inhibitors that binds at the colchicine (B1669291) binding site. nih.gov SAR studies of these compounds revealed that the naphthalen-1-yl substituent on the sulfonamide was crucial for potent antiproliferative activity. nih.gov

In the case of carbonic anhydrase inhibitors, the design often focuses on creating compounds with aromatic or heterocyclic sulfonamide structures. tandfonline.commdpi.com The rationale is that these aromatic rings can act as competitive inhibitors with the natural substrate, CO₂. tandfonline.com The development of these inhibitors often involves synthesizing a series of derivatives with varied substituents to probe the structure-activity relationship and optimize inhibitory potency and selectivity for different carbonic anhydrase isoforms. researchgate.netnih.gov

Sulfonamide derivatives frequently act as competitive inhibitors of their target enzymes. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate from binding.

Dihydropteroate Synthase (DHPS): Sulfonamides are classic competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.com They are structural analogs of the natural substrate, para-aminobenzoic acid (PABA), and compete with it for binding to the DHPS active site. patsnap.comresearchgate.net This inhibition halts the production of dihydropteroate, a precursor to folic acid, which is necessary for bacterial DNA and RNA synthesis. wikipedia.org Some pterin-sulfonamide conjugates have been shown to be competitive inhibitors of DHPS, with their inhibition enhanced by the presence of pyrophosphate. nih.gov

Carbonic Anhydrase (CA): Aromatic sulfonamides are known to be competitive inhibitors of carbonic anhydrase isoforms. tandfonline.com They bind to the zinc ion in the active site, mimicking the transition state of the carbon dioxide hydration reaction. mdpi.com

Alpha-Glucosidase and Alpha-Amylase: Certain sulfonamide derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. For example, some 1,2-benzothiazine-N-arylacetamides, which are cyclic sulfonamides, have been shown to be competitive inhibitors of α-amylase. nih.gov In contrast, the same study found that the most potent derivative was a non-competitive inhibitor of α-glucosidase. nih.gov Sulfonamide chalcones have also been identified as a class of α-glucosidase inhibitors, with some exhibiting non-competitive inhibition. nih.gov

K-Ras G12C: While the provided information does not specifically detail this compound derivatives as K-Ras G12C inhibitors, it is a field where covalent inhibitors are prominent. nih.govnih.gov These inhibitors typically work by forming a covalent bond with the mutant cysteine residue in the Switch II pocket, locking the protein in an inactive, GDP-bound state. nih.govresearchgate.net

Enzyme System Inhibitor Type Mechanism of Inhibition Key Findings
Dihydropteroate Synthase (DHPS)Sulfonamides, Pterin-sulfa conjugatesCompetitive with PABAInhibition halts bacterial folate synthesis. wikipedia.orgpatsnap.comnih.gov
Carbonic Anhydrase (CA)Aromatic/Heterocyclic SulfonamidesCompetitive with CO₂Binds to the active site zinc ion. tandfonline.commdpi.com
Alpha-Amylase1,2-Benzothiazine-N-arylacetamidesCompetitiveInhibits carbohydrate digestion. nih.gov
Alpha-GlucosidaseSulfonamide ChalconesNon-competitiveInhibits carbohydrate digestion. nih.gov
K-Ras G12CCovalent InhibitorsCovalent binding to Cys12Locks protein in an inactive state. nih.govresearchgate.net

Investigation as Reagents for Biomolecule Modification

Derivatives of this compound are emerging as valuable tools for the chemical modification of biomolecules. The inherent reactivity of the sulfonamide group, combined with the structural features of the naphthalene core, allows for the design of specific reagents that can interact with and modify proteins and other biological macromolecules.

Probing Protein Function and Interactions

The modification of proteins with small molecules is a powerful strategy to study their function, interactions, and regulation. Sulfonamide derivatives, including those based on the naphthalene scaffold, have been developed as inhibitors for various enzymes, leveraging their ability to bind to active sites and other functional regions. researchgate.net For instance, naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a target for conditions like diabetes and atherosclerosis. researchgate.net By designing derivatives that can covalently attach to or non-covalently interact with specific amino acid residues, researchers can elucidate the roles of these residues in protein function. This approach allows for the investigation of enzyme mechanisms, the identification of allosteric regulatory sites, and the mapping of protein-protein interaction interfaces. The structural simplicity of many sulfonamide derivatives facilitates the systematic modification of their structure to optimize their binding affinity and selectivity for a target protein. researchgate.net

Development of Chemical Probes

Building on their ability to interact with proteins, this compound derivatives can be further elaborated into chemical probes. These probes are designed with additional functionalities, such as fluorescent tags, biotin (B1667282) labels, or photoreactive groups. Such modifications enable the visualization, isolation, and identification of target proteins within complex biological systems. For example, a fluorescently labeled naphthalene-sulfonamide probe could be used in cellular imaging studies to determine the subcellular localization of its protein target. A biotinylated version could be employed in pull-down assays to isolate the target protein and its binding partners for subsequent identification by mass spectrometry. The development of these sophisticated chemical tools is crucial for advancing our understanding of cellular signaling pathways and for the identification of new drug targets.

Studies in Plant Hormone Signaling Pathways (e.g., Abscisic Acid Agonists/Antagonists)

The application of sulfonamide derivatives extends beyond mammalian systems into the realm of plant biology. The structural diversity of sulfonamides makes them a rich source for the discovery of molecules that can modulate plant physiological processes, including the signaling pathways of crucial plant hormones like abscisic acid (ABA). ABA is a key regulator of plant growth, development, and stress responses. Molecules that can act as agonists (mimics) or antagonists (blockers) of the ABA signaling pathway are of significant interest for both fundamental research and agricultural applications. While specific research directly on this compound in this context is still emerging, the broader class of sulfonamides has shown potential in crop protection. researchgate.net The discovery of novel sulfonamide derivatives that can influence plant hormone responses opens up possibilities for developing new plant growth regulators that could enhance crop resilience to environmental stresses such as drought and salinity.

Computational and Theoretical Studies in 3 Bromonaphthalene 1 Sulfonamide Research

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on the structural and energetic properties of 3-bromonaphthalene-1-sulfonamide (B6176104) and its interactions with biological targets.

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling serves as a powerful technique to construct a reliable model. plos.org This method relies on the principle that protein structure is more conserved than its amino acid sequence. plos.org The process involves identifying a homologous protein with a known structure (a template) and using its coordinates to build a model of the target protein. plos.orgnih.gov The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov For instance, in the study of potential drug targets for novel coronaviruses, homology modeling was crucial for generating structures of proteins like the 3C-like proteinase and RNA-directed RNA polymerase, which are essential for viral replication. nih.gov This approach allows researchers to proceed with structure-based drug design even in the absence of an experimentally determined structure.

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of both the ligand and its target protein over time. frontiersin.org By simulating the atomic motions of the system, MD can reveal how a molecule like this compound adapts its shape to fit into a binding pocket. researchgate.net These simulations have been instrumental in understanding the activation mechanisms of protein kinases, a major class of drug targets. frontiersin.orgnih.gov For example, MD simulations have elucidated the conformational dynamics of the αC helix and the activation loop, which are critical for kinase activity. frontiersin.org In the context of this compound derivatives, MD simulations have been used to refine docking poses and to confirm the stability of the ligand-protein complex, such as the interaction with tubulin. nih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. als-journal.com It is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand recognition. nih.govals-journal.com

Docking algorithms explore various possible conformations of the ligand within the binding site of the target protein and estimate the binding affinity for each pose. nih.gov This allows for the identification of the most likely binding mode and provides a qualitative ranking of different ligands. For derivatives of this compound, docking studies have been successfully employed to predict their interaction with the colchicine-binding site of tubulin. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, a derivative of naphthalenesulfonamide was shown to form a crucial hydrogen bond with the residue Lys-254 of tubulin. nih.gov

Table 1: Predicted Binding Affinities of Naphthalene-based Sulfonamide Derivatives

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Naphthalene-based sulfonamide derivativeTubulinNot explicitly stated in provided text, but noted as binding well.A/Ala-180, A/Val-181, B/Val-238, B/Leu-248, B/Ala-250, B/Leu-255, B/Ala-316, B/Ala-317, B/Val-318, B/Ala-354, Lys-254 nih.gov

This table is illustrative and based on findings for related sulfonamide compounds. Specific binding affinity values for this compound would require dedicated docking studies.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov Docking-based virtual screening involves docking each molecule from a database into the target's binding site and ranking them based on their predicted binding affinity. als-journal.com This strategy has been widely used to discover novel inhibitors for various targets, including protein kinases and viral proteases. frontiersin.orgnih.gov While specific virtual screening campaigns for this compound are not detailed in the provided context, this methodology is highly applicable for identifying new derivatives with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov

QSAR studies have been successfully applied to a wide range of biological activities, including anti-tuberculosis and anti-cancer effects. nih.gov For a series of sulfonamide derivatives with a naphthalene (B1677914) moiety, Structure-Activity Relationship (SAR) studies, a qualitative precursor to QSAR, indicated that the nature of the aryl substituents on the sulfonamide group significantly influences their antiproliferative activity. nih.gov For instance, the introduction of electron-donating groups on the phenyl ring attached to the sulfonamide was found to enhance the antiproliferative effects. nih.gov A formal QSAR study on this compound and its analogs could provide a more quantitative understanding of these relationships, enabling the prediction of IC50 values and the rational design of new compounds with optimized activity.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models enable the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.

The development of a predictive model for a compound like this compound would involve:

Data Collection: Assembling a dataset of structurally similar sulfonamide derivatives with experimentally measured biological activity (e.g., enzyme inhibition constants, antimicrobial efficacy). nih.gov

Descriptor Calculation: Generating a wide array of numerical descriptors that encode the structural, physicochemical, and electronic features of each molecule.

Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), to build an equation that links the descriptors to the observed activity. researchgate.netvanderbilt.edunih.gov

Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation sets to ensure its reliability. researchgate.net

For instance, QSAR studies on other sulfonamides have successfully modeled their activities as carbonic anhydrase inhibitors, antibacterial agents, and antidiabetic agents, demonstrating the broad applicability of this approach. nih.govnih.govnih.gov

Identification of Key Structural Descriptors

The foundation of any robust QSAR model is the selection of relevant molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. Identifying which descriptors are key to a specific biological activity provides valuable insight into the mechanism of action. Descriptors are generally categorized as follows:

Topological: Describe the atomic connectivity and shape of the molecule (e.g., connectivity indices).

Electronic: Relate to the molecule's electron distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies). nih.gov

Physicochemical: Include properties like hydrophobicity (logP), molar refractivity, and polarizability. researchgate.net

Steric: Define the three-dimensional size and shape of the molecule.

In various studies on sulfonamides, descriptors such as mass, polarizability, electronegativity, and van der Waals volume have been identified as crucial for influencing their biological activities. researchgate.net For a molecule like this compound, the position of the bromine atom and the properties of the naphthalene ring system would be encoded by these descriptors to help predict its unique biological profile.

Table 1: Common Types of Molecular Descriptors in QSAR Studies

Descriptor CategoryExample DescriptorsInformation Encoded
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesElectron distribution, reactivity, polar interactions
Steric Molecular Volume, Surface Area, OvalitySize and shape of the molecule, potential for receptor fit
Topological Wiener Index, Kier & Hall Connectivity IndicesAtomic arrangement and branching
Physicochemical LogP (octanol-water partition coefficient), Molar RefractivityHydrophobicity, polarizability, transport characteristics

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules from first principles. nih.govcsic.es These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering a detailed picture of molecular behavior. youtube.com

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govekb.eg

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are key to intermolecular interactions. researchgate.net

Predict Reactivity Indices: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of a molecule's reactivity. plos.org

Studies on related sulfonamide and naphthalene structures have utilized DFT methods with basis sets like B3LYP/6-31G(d) to successfully analyze their electronic properties and correlate them with experimental observations. ekb.egresearchgate.netbiomedres.us

Table 2: Key Electronic Properties from Quantum Chemical Calculations

PropertySymbolSignificance
Highest Occupied Molecular Orbital Energy EHOMORepresents the energy of the outermost electrons; related to ionization potential and electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMORepresents the energy of the lowest energy empty orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Energy Gap ΔEELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Chemical Potential µMeasures the escaping tendency of electrons from a system. nih.gov
Chemical Hardness ηMeasures the resistance to change in electron distribution; calculated from the HOMO-LUMO gap. nih.gov
Electrophilicity Index ωA global measure of a molecule's ability to act as an electrophile.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of sulfonamides is a well-established area of organic chemistry, traditionally relying on the reaction of sulfonyl chlorides with amines. However, future research is expected to focus on developing more efficient, selective, and scalable methods for producing 3-Bromonaphthalene-1-sulfonamide (B6176104) and its analogs.

One promising direction is the application of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. This approach offers significant environmental benefits by reducing solvent waste. A three-component palladium-catalyzed aminosulfonylation reaction using mechanical energy has been developed for a wide range of sulfonamides and could be adapted for the synthesis of this compound. rsc.orgrsc.org This method utilizes potassium metabisulfite (B1197395) (K₂S₂O₅) as an SO₂ source and can be performed with aryl bromides, making it potentially suitable for precursors of the target compound. rsc.orgrsc.orgthieme-connect.com

Furthermore, the development of novel catalytic systems is a key area of interest. Palladium-catalyzed cross-coupling reactions, for instance, have been explored for the synthesis of biaryl sulfonamides and could be applied to introduce diverse functionalities to the naphthalene (B1677914) core of this compound. researchgate.net Research into more sustainable and cost-effective catalysts, potentially moving away from precious metals, will also be a significant focus.

The electrophilic cyclization of specifically substituted arene-containing propargylic alcohols presents another innovative route to functionalized naphthalenes. nih.gov This method allows for the regioselective synthesis of polysubstituted naphthalenes under mild conditions and could be engineered to produce precursors for this compound. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While the biological activities of many sulfonamides are known, the specific targets and mechanisms of action for this compound are not extensively characterized. Future research will undoubtedly delve into elucidating its pharmacological profile. Naphthalenesulfonamide derivatives have shown inhibitory activity against a range of enzymes, suggesting potential therapeutic applications. nih.govnih.gov

A significant area of exploration is their potential as protein kinase inhibitors . nih.govgoogle.com Naphthalenesulfonamides have been shown to inhibit myosin light chain kinase and other protein kinases by competing with ATP. nih.gov Given the role of protein kinases in various diseases, including cancer and inflammatory disorders, this compound and its analogs could be investigated as potential leads for novel kinase inhibitors. The introduction of bromine at the 3-position could influence the binding affinity and selectivity for specific kinases.

Another promising avenue is the investigation of these compounds as carbonic anhydrase (CA) inhibitors . nih.govmdpi.com Certain benzenesulfonamide (B165840) derivatives with cyclic linkers have demonstrated potent and selective inhibition of tumor-associated CA IX. nih.gov The naphthalenesulfonamide scaffold could be similarly explored, with the bromine substituent potentially enhancing interactions within the enzyme's active site.

The potential of naphthalenesulfonamide derivatives in the context of neurodegenerative diseases like Alzheimer's is also an emerging field. nih.govnih.gov Some naphthalene derivatives have shown anti-amyloidogenic activity, suggesting that this compound could be a starting point for the design of new therapeutic agents targeting the pathological hallmarks of these conditions. nih.gov

The table below summarizes the inhibitory activities of some related naphthalenesulfonamide derivatives against various biological targets.

Compound/DerivativeTarget EnzymeIC50/Ki ValueReference
N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3)Myosin Light Chain KinaseKi = 7.4 µM nih.gov
NGP1-01Dopamine TransporterIC50 = 57 µM nih.gov
8-phenylethyl-8,11-oxapentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecaneDopamine TransporterIC50 = 23 µM nih.gov
AmantadineDopamine TransporterIC50 = 82 µM nih.gov
Naphthalene Derivative 3aAcetylcholinesterase (AChE)IC50 = 12.53 µM nih.gov
Naphthalene Derivative 3aButyrylcholinesterase (BChE)IC50 = 352.42 µM nih.gov
Benzenesulfonamide 12dBreast Cancer (MDA-MB-468)IC50 = 3.99 ± 0.21 µM nih.gov
Benzenesulfonamide 12iBreast Cancer (MDA-MB-468)IC50 = 1.48 ± 0.08 µM nih.gov
Benzenesulfonamide 12iCarbonic Anhydrase IX (hCA IX)Ki = 38.8 nM nih.gov

Integration with Advanced Drug Discovery Technologies

The discovery and development of new drugs based on the this compound scaffold will be significantly accelerated by the integration of advanced drug discovery technologies. Computational drug design is a powerful tool for identifying and optimizing lead compounds. nih.govnih.govyoutube.comyoutube.comyoutube.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies can be employed to design novel derivatives of this compound with improved potency and selectivity. Molecular docking studies can predict the binding modes of these compounds to their biological targets, providing insights for structural modifications. nih.gov For instance, the development of benzenesulfonamide-based carbonic anhydrase inhibitors has been guided by molecular docking to understand their interactions with the enzyme's active site. mdpi.com

Furthermore, in silico screening of virtual libraries of this compound derivatives can rapidly identify promising candidates for synthesis and biological evaluation. nih.gov Predictive models for absorption, distribution, metabolism, and excretion (ADME) properties can be used to optimize the pharmacokinetic profiles of new compounds early in the drug discovery process. mdpi.com

The development of advanced drug delivery systems represents another critical area of future research. mdpi.comnih.govresearchgate.net Nanoparticle-based formulations, such as those using PEG-PLGA, can enhance the solubility, bioavailability, and targeted delivery of sulfonamide-based drugs. mdpi.com This could be particularly beneficial for improving the therapeutic efficacy and reducing potential side effects of this compound derivatives.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on this compound will likely focus on developing more environmentally benign and sustainable synthetic methods.

As mentioned earlier, mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional methods, reducing environmental impact and often increasing reaction efficiency. rsc.orgresearchgate.netnih.gov The application of ball milling for the synthesis of sulfonamides is a promising green approach. nih.gov

The use of water as a solvent in organic synthesis is another key aspect of green chemistry. Facile and environmentally benign methods for sulfonamide synthesis in aqueous media have been reported and could be adapted for this compound. nih.gov These methods often involve simple work-up procedures, such as filtration, further reducing the use of organic solvents.

The development of heterogeneous nanocatalysts also aligns with green chemistry principles. For example, functionalized graphene oxide has been used as a reusable solid acid catalyst for the synthesis of various heterocyclic compounds in green solvents like ethanol. nih.gov Similar catalytic systems could be designed for the synthesis of this compound, allowing for easy catalyst recovery and reuse.

The table below highlights some green and sustainable approaches applicable to the synthesis of sulfonamides.

Green Chemistry ApproachDescriptionPotential AdvantagesReference
Mechanochemistry Solid-state reactions initiated by mechanical force (e.g., ball milling).Reduced or no solvent use, high yields, shorter reaction times. rsc.orgresearchgate.netnih.gov
Aqueous Synthesis Using water as the reaction solvent.Environmentally benign, simplified product isolation. nih.gov
Heterogeneous Nanocatalysis Use of solid-supported catalysts that can be easily separated and reused.Catalyst recyclability, reduced waste, often milder reaction conditions. nih.gov
Palladium-Catalyzed Aminosulfonylation Three-component coupling reaction using a palladium catalyst.High atom economy, can utilize readily available starting materials. rsc.orgthieme-connect.com

By embracing these future directions, the scientific community can continue to unlock the potential of this compound and its derivatives, leading to the development of novel therapeutics and a deeper understanding of their chemical and biological properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.